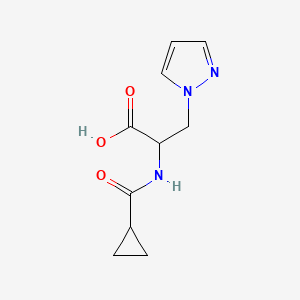
2-(Cyclopropanecarboxamido)-3-(1H-pyrazol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopropanecarboxamido)-3-(1H-pyrazol-1-yl)propanoic acid is a compound that features a cyclopropane ring, a carboxamide group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropanecarboxamido)-3-(1H-pyrazol-1-yl)propanoic acid typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through amidation reactions, where an amine reacts with a carboxylic acid or its derivatives.
Attachment of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropanecarboxamido)-3-(1H-pyrazol-1-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in halogenated derivatives.
Scientific Research Applications
2-(Cyclopropanecarboxamido)-3-(1H-pyrazol-1-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Cyclopropanecarboxamido)-3-(1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Pyrazol-1-yl)pyridine: Similar in structure but lacks the cyclopropane ring and carboxamide group.
2-Methyl-2-(1H-pyrazol-1-yl)propanoic acid: Similar but with a methyl group instead of the cyclopropane ring.
Uniqueness
2-(Cyclopropanecarboxamido)-3-(1H-pyrazol-1-yl)propanoic acid is unique due to the presence of the cyclopropane ring, which imparts rigidity and unique steric properties to the molecule. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it distinct from similar compounds.
Properties
Molecular Formula |
C10H13N3O3 |
|---|---|
Molecular Weight |
223.23 g/mol |
IUPAC Name |
2-(cyclopropanecarbonylamino)-3-pyrazol-1-ylpropanoic acid |
InChI |
InChI=1S/C10H13N3O3/c14-9(7-2-3-7)12-8(10(15)16)6-13-5-1-4-11-13/h1,4-5,7-8H,2-3,6H2,(H,12,14)(H,15,16) |
InChI Key |
UOPDNJQVHSIHFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC(CN2C=CC=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,8-Dibromoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12999142.png)
![2-Bromo-3,7-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12999143.png)


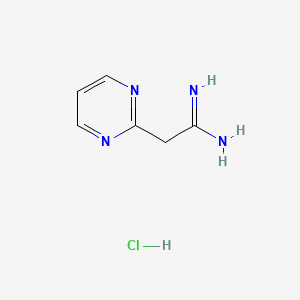
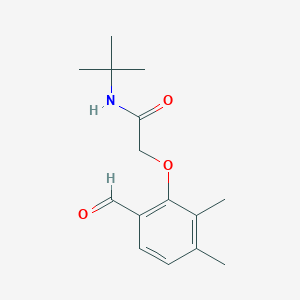




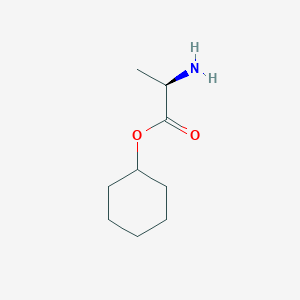
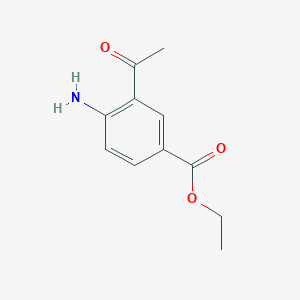
![Methyl [2,4'-bipyridine]-6-carboxylate](/img/structure/B12999232.png)

